In Vivo Neutrophil Migration Inhibition Potency: PF 1052 vs. Sterigmatocystin
PF 1052 completely blocks neutrophil recruitment in a zebrafish tailfin wound model at 2 µM, whereas sterigmatocystin, a structurally distinct co-identified hit, requires a 25-fold higher concentration (50 µM) to achieve comparable inhibition [1]. The study quantified neutrophil migration using GFP-labeled transgenic zebrafish larvae and showed that PF 1052-treated larvae exhibited significantly reduced neutrophil numbers at the wound site.
| Evidence Dimension | Neutrophil migration inhibition in vivo |
|---|---|
| Target Compound Data | Complete blockade of neutrophil recruitment at 2 µM |
| Comparator Or Baseline | Sterigmatocystin: complete blockade at 50 µM |
| Quantified Difference | 25-fold lower concentration required for PF 1052 |
| Conditions | Zebrafish tailfin wound model; Tg(mpx:GFP)i114 larvae; 3 hours post-injury; n>15 |
Why This Matters
This 25-fold potency advantage in a live vertebrate model directly translates to reduced compound consumption and lower required doses in experimental workflows, making PF 1052 a more cost-effective and experimentally robust tool for neutrophil migration studies.
- [1] Wang, X., et al. (2014). Fig. 1: Inhibitory effect of PF1052 and sterigmatocystin on neutrophil migration. Disease Models & Mechanisms, 7(1), 163-169. View Source
